1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate is a compound of significant interest in the field of organic chemistry This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and is known for its high reactivity due to ring strain
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which share a similar structure, have been found to interact with a variety of targets, including various enzymes involved in a wide range of therapeutic uses .
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity . The presence of the benzene ring allows for resonance stabilization, which could influence how this compound interacts with its targets .
Biochemical Pathways
Benzimidazole derivatives have been found to influence a variety of pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate typically involves the reaction of aziridine derivatives with benzyl and methyl substituents. One common method includes the cyclization of appropriate precursors under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired aziridine ring without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted aziridines.
Scientific Research Applications
1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Aziridine: The parent compound, which lacks the benzyl and methyl substituents.
N-Benzyl aziridine: Similar structure but without the methyl group.
2-Methyl aziridine: Lacks the benzyl group but retains the methyl substituent.
Uniqueness: 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJUBQWCWZING-VUUHIHSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.